2-((4-Chlorobenzyl)oxy)benzoic acid
Overview
Description
2-((4-Chlorobenzyl)oxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a 4-chlorobenzyl group attached to the benzoic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)benzoic acid typically involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable dehydrating agent. The reaction proceeds via an etherification process, where the hydroxyl group of the salicylic acid reacts with the hydroxyl group of the 4-chlorobenzyl alcohol to form the ether linkage.
Reaction Conditions:
Reagents: 4-chlorobenzyl alcohol, 2-hydroxybenzoic acid
Catalyst: Dehydrating agent (e.g., sulfuric acid or phosphorus oxychloride)
Solvent: Anhydrous conditions (e.g., toluene or dichloromethane)
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours (typically 4-6 hours)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents.
Major Products Formed
Oxidation: 4-chlorobenzoic acid
Reduction: 2-((4-chlorobenzyl)oxy)benzyl alcohol
Substitution: 2-((4-azidobenzyl)oxy)benzoic acid or 2-((4-methoxybenzyl)oxy)benzoic acid
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Additionally, the presence of the 4-chlorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)benzoic acid
- 2-((4-Bromobenzyl)oxy)benzoic acid
- 2-((4-Methylbenzyl)oxy)benzoic acid
Uniqueness
2-((4-Chlorobenzyl)oxy)benzoic acid is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity and can influence its biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRGIHRCRAJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368244 | |
Record name | 2-((4-Chlorobenzyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-69-7 | |
Record name | 2-((4-Chlorobenzyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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